
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-2-yloxy)benzamide, also known as MPOB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MPOB belongs to the family of benzamide compounds and has been shown to exhibit significant biological activity.
Applications De Recherche Scientifique
Anti-Inflammatory and Anti-Cancer Applications
Compounds containing the 1,2,4-oxadiazole ring, similar to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-2-yloxy)benzamide, have been synthesized and investigated for their potential anti-inflammatory and anti-cancer properties. For instance, substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamides demonstrated fair to good yields in synthesis processes, highlighting their relevance in medicinal chemistry for developing new therapeutic agents (Madhavi Gangapuram & K. Redda, 2009).
Advanced Material Science
In the realm of material science, novel polyimides incorporating 1,3,4-oxadiazole and pyridine moieties have been synthesized for the removal of heavy metal ions from aqueous solutions. These materials exhibit excellent thermal stability and have shown potential in environmental applications, such as water purification and filtration processes, by efficiently removing Co(II) and Ni(II) ions from water (Y. Mansoori & Mina Ghanbari, 2015).
Antimicrobial and Antitubercular Activity
The structural motif of this compound has been incorporated into various compounds showing significant antimicrobial and antitubercular activities. For example, new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have been synthesized and demonstrated potent activity against Mycobacterium tuberculosis, suggesting a promising direction for the development of new antitubercular drugs (N. Nayak et al., 2016).
Antidiabetic Activity
The dihydropyrimidine derivatives containing the 1,3,4-oxadiazole unit have also been evaluated for their antidiabetic activity. These compounds have been tested in vitro for α-amylase inhibition, a key enzyme in carbohydrate digestion, indicating their potential as antidiabetic agents by modulating glucose metabolism (J. Lalpara et al., 2021).
Propriétés
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-11-19-15(23-20-11)10-18-16(21)12-5-4-6-13(9-12)22-14-7-2-3-8-17-14/h2-9H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIVULADJRHSOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-3-carboxamide](/img/structure/B2504463.png)
![3-(4-chlorophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504464.png)
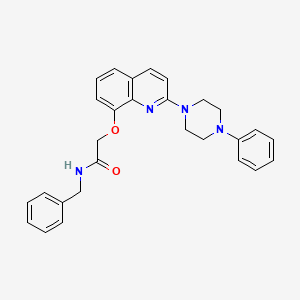
![5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole](/img/structure/B2504467.png)
![(2E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2504468.png)
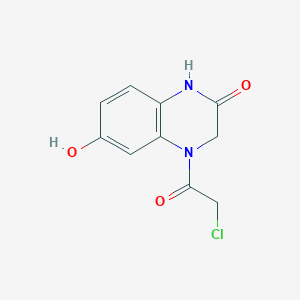

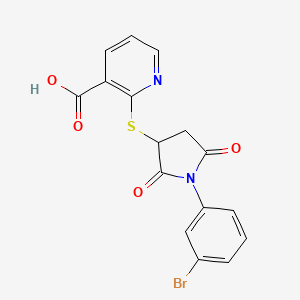

![3-(((2-Fluoro-5-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2504477.png)
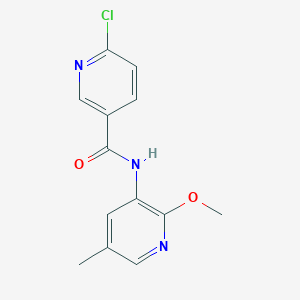
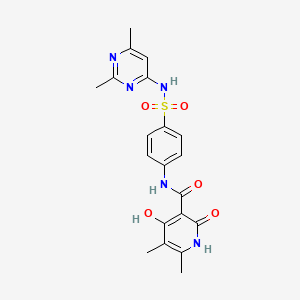
![N-(4-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2504483.png)
